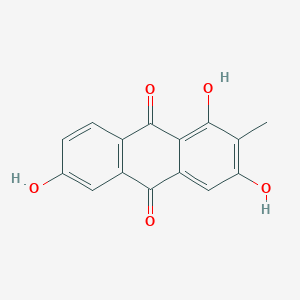

1,3,6-Trihydroxy-2-méthylanthracène-9,10-dione

Vue d'ensemble

Description

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione is a trihydroxyanthraquinone compound that is structurally characterized by the presence of three hydroxyl groups and a methyl group attached to an anthracene-9,10-dione core. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .

Applications De Recherche Scientifique

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.

Biology: Studied for its cytoprotective effects in cellular models of oxidative stress.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antiviral activities.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mécanisme D'action

Target of Action

The primary target of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, also known as Emodin, is the AMPK/Nrf2 signaling pathway . This pathway plays a central role in the maintenance of the cellular bioenergetics state . Emodin has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models .

Mode of Action

Emodin interacts with its targets by activating the adenosine monophosphate-activated protein kinase (AMPK) . This activation is linked to cell survival . Emodin upregulates the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) in an AMPK-dependent manner . This interaction results in mitochondria-related anti-apoptotic effects .

Biochemical Pathways

The activation of AMPK by Emodin leads to the upregulation of Nrf2 . This results in the prevention of mitochondrial dysfunction induced by reactive species, which plays a central role in the onset and progression of different human diseases . Emodin also prevents the collapse in the tricarboxylic acid cycle (TCA) function .

Pharmacokinetics

It is known that emodin is a plant metabolite , which suggests that it may be absorbed and metabolized by the body in a manner similar to other plant metabolites.

Action Environment

As a plant metabolite , it can be inferred that factors such as pH, temperature, and the presence of other compounds could potentially influence its action.

Analyse Biochimique

Cellular Effects

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models . It plays a central role in the onset and progression of different human diseases, particularly those associated with mitochondrial dysfunction induced by reactive species .

Molecular Mechanism

The molecular mechanism of action of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione involves the activation of the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway . This pathway is central in the maintenance of the cellular bioenergetics state . The activation of AMPK by 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione has been linked to cell survival .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione can be synthesized through various chemical routes. One common method involves the methylation of 1,3,6-trihydroxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 1,3,6-trihydroxy-2-methylanthracene-9,10-dione often involves the extraction of the compound from natural sources, such as the roots of Rubia yunnanensis. The roots are dried, powdered, and subjected to methanolic extraction. The extract is then purified using chromatographic techniques to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or alkylated derivatives

Comparaison Avec Des Composés Similaires

1,3,6-Trihydroxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:

Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its anti-inflammatory and antiviral activities.

Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits anti-cancer and anti-microbial properties.

Catenarin (1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione): Known for its antioxidant activity

These compounds share a similar anthraquinone core but differ in the position and type of substituents, which influence their biological activities and applications.

Activité Biologique

6-Hydroxyrubiadin is an anthraquinone derivative primarily isolated from the roots of Rubia cordifolia, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. This article reviews the current understanding of the biological activity of 6-hydroxyrubiadin based on recent studies.

6-Hydroxyrubiadin is characterized by its chemical structure, which includes hydroxyl groups that enhance its biological activity. The molecular formula is , and its structure facilitates various interactions with biological targets.

1. Anti-inflammatory Effects

Recent research has demonstrated that 6-hydroxyrubiadin exhibits significant anti-inflammatory properties. A study conducted on a mouse model of acute lung injury (ALI) showed that treatment with 6-hydroxyrubiadin reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect was attributed to the inhibition of nuclear factor-kappa B (NF-κB) activation and c-Jun N-terminal kinase phosphorylation in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of 6-hydroxyrubiadin have been explored in various studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with chronic diseases .

3. Anticancer Potential

The anticancer effects of 6-hydroxyrubiadin have also been investigated. It demonstrated cytotoxic activity against several cancer cell lines, including lung cancer (A-549) and breast adenocarcinoma (MCF-7), with IC50 values indicating potent efficacy . The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest.

The biological activities of 6-hydroxyrubiadin are mediated through several mechanisms:

- Inhibition of NF-κB Pathway : By suppressing NF-κB activation, 6-hydroxyrubiadin reduces the expression of inflammatory mediators.

- Antioxidant Mechanisms : The compound enhances the cellular antioxidant defense system, contributing to its protective effects against oxidative stress.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through various signaling pathways, including the PI3K/AKT/mTOR pathway.

Case Studies

Several case studies have highlighted the effectiveness of 6-hydroxyrubiadin in clinical settings:

- A study involving patients with chronic inflammatory diseases indicated that supplementation with extracts containing 6-hydroxyrubiadin led to significant reductions in inflammatory markers.

- Another clinical trial assessed its efficacy in combination therapies for cancer treatment, showing improved outcomes when used alongside conventional chemotherapeutics.

Propriétés

IUPAC Name |

1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJVBHYKKRDSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257045 | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87686-86-0 | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.